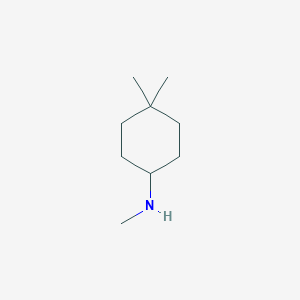

N,4,4-trimethylcyclohexan-1-amine

Description

Significance of Substituted Cyclohexylamines in Chemical Research

Substituted cyclohexylamines are a cornerstone in various areas of chemical research, most notably in medicinal chemistry and materials science. Their rigid cyclohexane (B81311) framework allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. For instance, the cyclohexylamine (B46788) scaffold is a key component in a number of pharmacologically active agents. Research has shown that derivatives of cyclohexylamine can act as antagonists for various receptors. nih.govrsc.org The orientation of substituents on the cyclohexane ring can significantly influence the binding affinity and efficacy of these molecules. rsc.org

Furthermore, the reactivity of the amine group in cyclohexylamines makes them valuable intermediates in organic synthesis. They can participate in a wide range of chemical transformations to build more complex molecular architectures. The stereoselective synthesis of substituted cyclohexylamine derivatives is an active area of research, with methods like photoredox catalysis being explored to create highly functionalized structures. rsc.org

Foundational Principles of Steric and Electronic Influences in Cyclohexane Systems

The chemical and physical properties of N,4,4-trimethylcyclohexan-1-amine are best understood through the lens of conformational analysis, a cornerstone of stereochemistry. Cyclohexane and its derivatives predominantly exist in a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, the substituents can occupy either an axial position (pointing up or down, parallel to the axis of the ring) or an equatorial position (pointing out from the equator of the ring).

The relative stability of different conformations is largely governed by steric and electronic effects.

Steric Hindrance: This refers to the repulsive interactions that occur when atoms or groups of atoms are forced into close proximity. In cyclohexane systems, a significant steric interaction is the 1,3-diaxial interaction, which is the steric strain between an axial substituent and the axial hydrogens on the same side of the ring. To minimize this strain, bulky substituents preferentially occupy the equatorial position. In the case of this compound, the gem-dimethyl group at the C-4 position introduces significant steric considerations that influence the conformational preference of the methylamino group at C-1.

Electronic Effects: These effects arise from the distribution of electrons within the molecule and can influence reactivity and stability. The nitrogen atom of the amine group in this compound has a lone pair of electrons, making it a Lewis base and a nucleophile. The electron-donating or withdrawing nature of substituents on the cyclohexane ring can modulate the basicity and nucleophilicity of the amine.

Chemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on computed data. nih.gov

| Property | Value |

| Molecular Formula | C9H19N |

| Molecular Weight | 141.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 45815-91-6 |

| SMILES | CC1(CCC(CC1)NC)C |

| InChI | InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3 |

| InChIKey | DZLKSRBEYWGUNR-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

N,4,4-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLKSRBEYWGUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338731 | |

| Record name | N,4,4-Trimethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45815-91-6 | |

| Record name | N,4,4-Trimethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,4,4 Trimethylcyclohexan 1 Amine and Analogs

Catalytic and Stoichiometric Approaches to Cyclohexylamine (B46788) Scaffold Construction

The construction of the cyclohexylamine framework can be achieved through several reliable methods, including reductive amination, N-alkylation, and other classical synthetic transformations.

Reductive amination is a highly effective and widely used method for the synthesis of amines. organic-chemistry.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of N,4,4-trimethylcyclohexan-1-amine, the logical precursor is 4,4-dimethylcyclohexanone (B1295358), which reacts with methylamine (B109427) to form an intermediate imine or enamine, subsequently reduced to the target tertiary amine.

A variety of reducing agents can be employed, ranging from common hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to catalytic hydrogenation conditions (e.g., H₂, Pd/C). organic-chemistry.orgresearchgate.net The choice of reagent can influence the reaction's efficiency and selectivity. For instance, sodium triacetoxyborohydride is often favored for its mildness and high chemoselectivity.

Recent advancements have also focused on developing more sustainable and efficient catalytic systems. Amorphous cobalt particles have been shown to catalyze reductive amination using H₂ and aqueous ammonia, offering high selectivity under mild conditions. organic-chemistry.org Furthermore, biocatalysis using reductive aminases (RedAms) presents a promising green alternative for the direct amination of ketones. researchgate.net

Table 1: Comparison of Reductive Amination Methods for Cyclohexylamine Synthesis

| Method | Precursors | Reagents & Conditions | Advantages |

|---|---|---|---|

| Classical Hydride Reduction | 4,4-Dimethylcyclohexanone, Methylamine | NaBH(OAc)₃ or NaBH₄, typically in a solvent like Dichloromethane (DCM) or Methanol (MeOH). | High yields, mild conditions, broad substrate scope. organic-chemistry.org |

| Catalytic Hydrogenation | 4,4-Dimethylcyclohexanone, Methylamine | H₂, Pd/C or other metal catalysts (e.g., Rh, Ru), elevated pressure and temperature. | Atom-economical, suitable for large-scale synthesis. |

| Biocatalytic Reductive Amination | 4,4-Dimethylcyclohexanone, Methylamine | Reductive Aminase (RedAm) enzyme, often requires a cofactor (e.g., NADH/NADPH). | High stereoselectivity, environmentally friendly, operates under mild aqueous conditions. researchgate.net |

An alternative pathway to this compound involves the N-alkylation of a precursor amine. This approach would start with 4,4-dimethylcyclohexan-1-amine, which is a primary amine. The methylation of this primary amine would first yield N-methyl-4,4-dimethylcyclohexylamine (a secondary amine), and a second methylation would lead to the desired tertiary amine. However, direct alkylation of amines with alkyl halides can be difficult to control, often resulting in over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective N-methylation, methods such as the Eschweiler-Clarke reaction are employed. This reaction uses formic acid and formaldehyde (B43269) to reductively methylate primary or secondary amines, typically yielding the desired methylated product without over-alkylation.

Another approach is the reaction of amines with alcohols in the presence of a catalyst. For instance, processes have been developed for the N-alkylation of amines by reacting alcohols with alkylamines in the presence of hydrogen and a copper and magnesium silicate-based catalyst. google.com

Beyond reductive amination and N-alkylation, classical named reactions can be adapted to synthesize the cyclohexylamine scaffold.

The Gabriel Synthesis is a robust method for preparing primary amines, avoiding the issue of over-alkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.comlibretexts.org This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide (e.g., 1-halo-4,4-dimethylcyclohexane). The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine, 4,4-dimethylcyclohexan-1-amine. masterorganicchemistry.com This primary amine can then be subjected to N-alkylation as described previously to obtain this compound.

The Curtius Rearrangement provides a route to primary amines from carboxylic acids. libretexts.orgnih.gov Starting with 4,4-dimethylcyclohexanecarboxylic acid, the acid is first converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. nih.gov Subsequent hydrolysis of the isocyanate yields the primary amine, 4,4-dimethylcyclohexan-1-amine. libretexts.orgnih.gov This method is valued for its mild conditions and the stability of the isocyanate intermediate. nih.gov

Stereoselective Synthesis of this compound Isomers

The this compound molecule possesses a stereocenter at the C1 position (the carbon bearing the amine group). Therefore, it can exist as a pair of enantiomers. The gem-dimethyl group at the C4 position locks the conformation of the cyclohexane (B81311) ring, influencing the stereochemical outcome of reactions.

The stereochemical outcome of the synthesis of substituted cyclohexylamines is highly dependent on the method used. In the context of reductive amination of 4,4-dimethylcyclohexanone, the reduction of the intermediate iminium ion can proceed from two faces, leading to either the cis or trans diastereomer relative to the substituents on the ring. However, for this compound, the key is controlling the approach of the reducing agent to the C=N double bond of the imine formed from 4,4-dimethylcyclohexanone and methylamine. The axial and equatorial approach of the hydride will lead to different stereoisomers.

The stereoselectivity of hydride reductions of substituted cyclohexanones and their corresponding imines is a well-studied area. acs.org The steric hindrance posed by the axial methyl group at C4 and other ring substituents dictates the facial selectivity of the hydride attack, often favoring the formation of the thermodynamically more stable equatorial amine. Transaminase enzymes have also been explored for the diastereotope selective amination of 4-substituted cyclohexanones, offering a biocatalytic route to specific diastereomers. nih.gov

Achieving an enantiomerically pure or enriched form of this compound requires an asymmetric synthesis strategy. This can be accomplished through several approaches:

Asymmetric Catalysis : This involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction. youtube.com For reductive amination, a chiral catalyst can be a metal complex with a chiral ligand or an organocatalyst. acs.org For example, chiral proline-based organocatalysts can be used in asymmetric aldol (B89426) and Mannich reactions, which can be precursors to chiral amines. acs.orgyoutube.com The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. youtube.com

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this method is less atom-economical than asymmetric catalysis.

Resolution : This involves separating a racemic mixture of the final product. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization) and then removal of the resolving agent.

Table 2: Strategies for Asymmetric Synthesis of Chiral Cyclohexylamines

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of an enamine or imine precursor using H₂ and a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands). acs.org | Enantioselective reduction of an enamine derived from 4,4-dimethylcyclohexanone. |

| Asymmetric Organocatalysis | Use of a small chiral organic molecule (e.g., a proline derivative) to catalyze the reaction. youtube.com | A chiral amine catalyst can facilitate the enantioselective addition of a nucleophile to an imine. acs.org |

| Biocatalysis | Use of enzymes like transaminases or reductive aminases that have inherent stereoselectivity. nih.gov | Enantioselective amination of 4,4-dimethylcyclohexanone using a chiral-selective transaminase. |

Reactivity Profiles and Mechanistic Investigations of N,4,4 Trimethylcyclohexan 1 Amine

Nucleophilic and Basic Behavior of Cyclohexylamines

The fundamental reactivity of cyclohexylamines, including N,4,4-trimethylcyclohexan-1-amine, stems from the lone pair of electrons on the nitrogen atom, which dictates both its nucleophilicity and basicity. The steric and electronic environment surrounding this amino group, shaped by the cyclohexane (B81311) ring and its substituents, is pivotal in modulating these characteristics.

Comparative Studies of Nucleophilicity in Substituted Amine Systems

Nucleophilicity, the ability of an amine to donate its electron pair to an electrophile, is significantly influenced by steric hindrance. In the case of this compound, the presence of the N-methyl group and the two methyl groups at the C4 position of the cyclohexane ring creates a sterically crowded environment around the nitrogen atom. This bulkiness impedes the approach of electrophiles, thereby reducing its nucleophilic strength compared to less substituted amines. Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. However, tertiary amines are often less nucleophilic than secondary amines due to increased steric hindrance. masterorganicchemistry.com

Proton Transfer Dynamics and Basicity in Cyclohexane Amine Systems

Basicity refers to an amine's ability to accept a proton. This property is influenced by inductive effects, where electron-donating alkyl groups increase the electron density on the nitrogen, enhancing basicity. masterorganicchemistry.com Consequently, the N-methyl and C4,4-dimethyl groups in this compound are expected to make it a stronger base than unsubstituted cyclohexylamine (B46788). Simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.org

Proton transfer dynamics, which are fundamental to basicity, are rapid processes influenced by the solvent and the steric environment of the amine. nih.govacs.orgacs.orgrsc.org In sterically hindered amines, the approach of a proton can be slowed. The basicity of an amine is also affected by the hybridization of the nitrogen atom; sp³-hybridized nitrogens, as found in this compound, are more basic than their sp² or sp-hybridized counterparts. masterorganicchemistry.comlibretexts.org

Below is a table of experimentally determined and predicted basicity values for related amine compounds.

| Compound | pKa of Conjugate Acid |

| Cyclohexylamine | 11.2 masterorganicchemistry.com |

| Aniline | 4.6 masterorganicchemistry.com |

| Pyridine | 5.2 masterorganicchemistry.com |

| Piperidine (B6355638) | 11.0 masterorganicchemistry.com |

This table provides context for the expected basicity of this compound based on related structures.

Electrophilic Transformations at the Nitrogen Center of this compound

The nitrogen atom in this compound serves as a reactive site for various electrophilic transformations, leading to a diverse range of functionalized products.

Diazotization Reactions and their Mechanistic Implications

Primary aromatic amines undergo diazotization with nitrous acid to form diazonium salts. byjus.comunacademy.comorganic-chemistry.org However, as a secondary amine, this compound reacts with nitrous acid to yield an N-nitrosamine. unacademy.com The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), generated in situ from sodium nitrite (B80452) and a strong acid, on the amine's nitrogen atom. masterorganicchemistry.comyoutube.com This initial attack forms an N-nitrosammonium ion, which is then deprotonated to give the stable N-nitrosamine. byjus.comunacademy.com The steric hindrance around the nitrogen in this compound may influence the rate of this reaction.

Acylation and Sulfonylation of Amines in Cyclohexane Derivatives

This compound readily participates in acylation and sulfonylation reactions.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides results in the formation of N-acyl-N,4,4-trimethylcyclohexanamines, which are amides. This nucleophilic acyl substitution proceeds via an addition-elimination mechanism. masterorganicchemistry.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides leads to the formation of N-sulfonyl-N,4,4-trimethylcyclohexanamines, known as sulfonamides. libretexts.orgnih.gov These sulfonamides are valuable in various synthetic applications. libretexts.orgburleylabs.co.uk

Formation and Reactivity of Iminium Ions and Enamines from this compound

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates. libretexts.orglibretexts.org The dehydration step involves the formation of an iminium ion. libretexts.orgwikipedia.org If the aldehyde or ketone possesses an α-hydrogen, the iminium ion can then be deprotonated at the α-carbon to yield a stable enamine. masterorganicchemistry.comlibretexts.org

Enamines are versatile synthetic intermediates. wikipedia.orgmakingmolecules.com They are nucleophilic at the α-carbon and can undergo various reactions, including alkylation and acylation, making them valuable for forming new carbon-carbon bonds. libretexts.org The formation of enamines from secondary amines and subsequent reactions are often referred to as Stork enamine alkylation. libretexts.org Recent research has also explored the synthesis of m-phenylenediamine (B132917) derivatives through the dehydrogenative aromatization of cyclohexenone motifs with secondary amines. acs.orgacs.org

Cyclohexane Ring Transformations Influenced by this compound Substitution

The reactivity of the cyclohexane ring in this compound is intrinsically linked to the nature and orientation of its substituents. The gem-dimethyl group at the C4 position and the N-methylamino group at C1 dictate the steric and electronic environment of the ring, influencing a variety of chemical transformations.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are paramount in understanding the behavior of this compound. researchgate.net The chair conformation of the cyclohexane ring is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. masterorganicchemistry.com

In this compound, the bulky gem-dimethyl group at the C4 position effectively locks the conformation of the ring, as a chair flip would result in significant steric strain. This has a profound impact on the orientation of the N-methylamino group at the C1 position. The conformational preference for substituents on a cyclohexane ring is generally to occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

For the N-methylamino group, there is an equilibrium between the axial and equatorial conformers. The relative stability of these conformers is influenced by a combination of steric and stereoelectronic factors. While sterically the equatorial position is favored, stereoelectronic interactions, such as hyperconjugation, can also play a significant role. researchgate.netnih.gov For instance, interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds can stabilize certain conformations.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ | 1.74 |

| -NH₂ | 1.2 - 1.6 |

| -N(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | >4.5 |

The reactivity of the amine is also influenced by its conformation. For example, the accessibility of the nitrogen lone pair for protonation or alkylation can be affected by its axial or equatorial orientation. An equatorial lone pair is generally more sterically accessible.

The structure of this compound, with its fixed cyclohexane chair and strategically placed amino group, makes it a potential substrate for remote functionalization and rearrangement reactions. These reactions can lead to the formation of new cyclic structures or the introduction of functional groups at positions distant from the initial activating group.

A classic example of a remote functionalization that could be applicable to this compound is the Hofmann-Löffler-Freytag reaction. wikipedia.orgnumberanalytics.comambeed.com This reaction involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine (B122466) or piperidine ring. The reaction proceeds via a radical mechanism, where a nitrogen-centered radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position, leading to a carbon-centered radical that then cyclizes. wikipedia.orgrsc.org

In the case of this compound, after conversion to the corresponding N-chloroamine, photochemical or thermal initiation could generate a nitrogen-centered radical. A 1,5-hydrogen atom transfer (HAT) from one of the methyl groups at the C4 position is sterically plausible, leading to a tertiary carbon radical. Subsequent intramolecular radical cyclization would result in the formation of a novel bicyclic amine.

Another potential rearrangement pathway for cyclic amines involves radical-mediated processes. rsc.org For instance, a 1,5-hydride shift can be triggered under certain conditions, leading to the formation of a more stable radical intermediate, which can then undergo further reactions. nih.govnih.govucla.edu

The presence of the gem-dimethyl group at C4 in this compound provides a unique handle for such rearrangements. For example, if a radical were generated at a position adjacent to the gem-dimethyl group, a rearrangement involving migration of one of the methyl groups could potentially occur, leading to a ring expansion or contraction, although such reactions are highly dependent on the specific reaction conditions and the stability of the intermediates.

To illustrate the general principles of such rearrangements, the following table presents hypothetical reaction products that could arise from radical-mediated transformations of this compound.

| Reaction Type | Intermediate | Potential Product |

|---|---|---|

| Hofmann-Löffler-Freytag Reaction | Nitrogen-centered radical followed by 1,5-HAT | 1,5,5-Trimethyl-1-azabicyclo[2.2.1]heptane |

| Radical Rearrangement | Carbon-centered radical adjacent to gem-dimethyl group | Ring-expanded or contracted products (e.g., substituted cycloheptylamine (B1194755) or cyclopentylamine (B150401) derivatives) |

It is important to note that the actual outcome of these reactions would need to be confirmed through experimental investigation, as subtle changes in reaction conditions can significantly alter the reaction pathway.

Conformational Analysis of N,4,4 Trimethylcyclohexan 1 Amine

Spectroscopic and Computational Elucidation of Cyclohexane (B81311) Ring Conformations

The cyclohexane ring, the backbone of N,4,4-trimethylcyclohexan-1-amine, is not a static, planar entity. It predominantly adopts a puckered "chair" conformation, which minimizes both angle strain and torsional strain. However, it can undergo a dynamic process known as ring inversion, passing through higher-energy transition states and intermediates, including the "boat" and "twist-boat" conformations.

Investigation of Chair-Boat Interconversion Dynamics and Energy Barriers

The interconversion between the two chair conformations of a cyclohexane ring is a rapid process at room temperature, proceeding through a higher-energy boat-like transition state. For unsubstituted cyclohexane, this process, often termed "ring flipping," has an activation barrier of approximately 10-11 kcal/mol. The boat conformation itself is less stable than the chair conformation due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. The twist-boat conformation represents a local energy minimum that is more stable than the true boat conformation but still significantly less stable than the chair form.

Steric Hindrance and Substituent Effects on Cyclohexane Conformation (e.g., Trimethyl and Amino Groups)

The conformational equilibrium of a substituted cyclohexane is significantly influenced by the steric bulk of its substituents. Substituents preferentially occupy the more spacious equatorial positions to minimize destabilizing 1,3-diaxial interactions. These interactions are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.

In this compound, the key substituents are the gem-dimethyl group at the C4 position and the N-methylamino group at the C1 position. The gem-dimethyl group at C4 introduces significant steric bulk. One of the methyl groups in the 4-position will always be axial, and the other equatorial. This "locked" axial methyl group will have significant 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

The N-methylamino group at the C1 position also has a steric presence and will have a preference for the equatorial position to avoid its own 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The relative orientation of the N-methylamino group (axial or equatorial) will define the two possible chair conformations of the molecule.

Stereochemical Preferences of this compound Isomers

The presence of multiple substituents on the cyclohexane ring of this compound gives rise to the possibility of stereoisomerism, specifically cis and trans isomers, depending on the relative orientation of the substituents at C1 and the gem-dimethyl group at C4. However, since the two methyl groups at C4 are identical, the cis/trans designation is determined by the relationship between the N-methylamino group at C1 and a reference methyl group at C4.

Axial vs. Equatorial Distribution of Substituents (N-methyl, amino group)

The conformational preference of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ | ~1.7 |

| -NH₂ | ~1.2 - 1.6 |

| -NH(CH₃) | Larger than -NH₂ |

| -N(CH₃)₂ | ~2.1 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

For the N-methylamino group (-NHCH₃), the A-value is expected to be larger than that of a simple amino group (-NH₂) due to the increased steric bulk of the methyl group. The gem-dimethyl group at the C4 position effectively locks the conformation of that part of the ring, with one methyl group being axial and the other equatorial.

The crucial conformational equilibrium for this compound involves the orientation of the N-methylamino group at the C1 position. There are two primary chair conformations to consider:

Conformer A (Equatorial N-methylamino group): In this conformation, the bulky N-methylamino group occupies the more stable equatorial position, minimizing 1,3-diaxial interactions.

Conformer B (Axial N-methylamino group): Here, the N-methylamino group is in the axial position, leading to significant 1,3-diaxial steric strain with the axial hydrogens at C3 and C5.

Given the A-values of amino and methyl groups, it is highly probable that the equilibrium will strongly favor the conformer with the N-methylamino group in the equatorial position. The presence of the gem-dimethyl group at C4 further complicates the steric environment, but the fundamental preference for equatorial substitution of the larger group at C1 remains the dominant factor.

Quantitative Assessment of Conformational Energies through Force Field and Quantum Mechanical Methods

While experimental determination of conformational energies can be challenging, computational chemistry provides powerful tools for their quantitative assessment. Molecular mechanics (MM) force fields and quantum mechanical (QM) calculations can be employed to model the different conformations of this compound and calculate their relative energies.

Force Field Methods: These methods use a classical mechanics approach, treating molecules as a collection of atoms held together by springs. The energy of a conformation is calculated based on bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. Force fields like MMFF (Merck Molecular Force Field) or AMBER (Assisted Model Building with Energy Refinement) are commonly used for conformational analysis of organic molecules. A hypothetical energy calculation for the two chair conformers of this compound would likely show a significant energy difference, favoring the equatorial conformer.

Quantum Mechanical Methods: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the molecular energies. These methods can be used to optimize the geometry of different conformers and calculate their relative stabilities with high accuracy. For a molecule like this compound, DFT calculations would be expected to confirm the strong preference for the equatorial conformer of the N-methylamino group and could also provide an estimate of the energy barrier for the chair-boat interconversion.

A hypothetical quantitative assessment of the energy difference (ΔE) between the axial and equatorial conformers of the N-methylamino group would likely be in the range of 2-3 kcal/mol, indicating that the equatorial conformer is significantly more populated at equilibrium.

Advanced Spectroscopic Characterization Methodologies for N,4,4 Trimethylcyclohexan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamicsrsc.orgrsc.orgchemicalbook.comchemicalbook.comresearchgate.nethmdb.caresearchgate.netchemicalbook.comrsc.orgchemicalbook.comspectrabase.comsdsu.eduresearchgate.netprinceton.eduyoutube.com

NMR spectroscopy is an indispensable technique for probing the intricate structural details of N,4,4-trimethylcyclohexan-1-amine and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis in Substituted Cyclohexylaminesrsc.orgrsc.orgchemicalbook.comchemicalbook.comresearchgate.nethmdb.cachemicalbook.comrsc.orgchemicalbook.comspectrabase.com

The ¹H and ¹³C NMR spectra of substituted cyclohexylamines, including this compound, are characterized by chemical shifts and coupling constants that are highly sensitive to the substitution pattern and stereochemistry of the cyclohexane (B81311) ring.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the disposition of hydrogen atoms. For instance, in cyclohexylamine (B46788), the chemical shifts of the protons on the cyclohexane ring are well-documented. chemicalbook.comhmdb.ca The proton attached to the carbon bearing the amino group (C1-H) typically appears as a distinct multiplet, with its chemical shift and multiplicity influenced by the orientation of the amino group (axial vs. equatorial) and the nature of any N-substituents. The remaining methylene (B1212753) protons on the ring give rise to a complex series of overlapping multiplets. In this compound, the presence of the gem-dimethyl group at the C4 position simplifies certain regions of the spectrum by eliminating protons at that position, while the N-methyl group introduces a characteristic singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. A study on cyclohexylamine and its N-substituted derivatives has shown that the chemical shifts of the carbon atoms can be predicted with good accuracy using empirical rules. rsc.orgrsc.org The carbon atom attached to the nitrogen (C1) is significantly affected by the nature of the N-substituents. The chemical shifts of the other ring carbons (C2, C3, C4) are influenced by their spatial relationship to the amino group and other substituents. For this compound, the quaternary carbon at C4 would exhibit a characteristic chemical shift, as would the two methyl carbons attached to it and the N-methyl carbon.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for cyclohexylamine derivatives.

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

| ¹H | C1-H (axial) | ~2.5 - 3.0 | Chemical shift and multiplicity are dependent on N-substitution and conformation. |

| ¹H | C1-H (equatorial) | ~3.0 - 3.5 | |

| ¹H | Cyclohexane CH₂ | ~1.0 - 2.0 | Often complex and overlapping multiplets. |

| ¹H | N-CH₃ | ~2.2 - 2.5 | Typically a singlet, can be a doublet if coupled to N-H. |

| ¹³C | C1 | ~50 - 60 | Highly dependent on N-substitution. |

| ¹³C | C2/C6 | ~30 - 40 | |

| ¹³C | C3/C5 | ~24 - 28 | |

| ¹³C | C4 | ~25 - 45 | Chemical shift will be significantly different for a quaternary carbon in 4,4-disubstituted derivatives. |

| ¹³C | N-CH₃ | ~30 - 35 | |

| ¹³C | C(CH₃)₂ | ~25 - 35 | For the gem-dimethyl carbons. |

Note: These are approximate ranges and can vary based on the solvent, concentration, and specific substituents on the cyclohexylamine ring.

Coupling constants (J-values) obtained from high-resolution ¹H NMR spectra are crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thereby establishing the conformation of the ring and the orientation of the substituents.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistryresearchgate.netsdsu.eduresearchgate.netprinceton.eduyoutube.com

Two-dimensional (2D) NMR experiments are powerful tools for unraveling the complex spectral data of this compound and its derivatives, providing unambiguous assignments of protons and carbons and elucidating their spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.eduresearchgate.net For a substituted cyclohexylamine, COSY would reveal the connectivity between the C1-proton and the protons on the adjacent C2 and C6 carbons, as well as the couplings between the other protons on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu This is an essential tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netresearchgate.net This is a critical technique for determining the relative stereochemistry of the molecule. For instance, NOESY can distinguish between cis and trans isomers of substituted cyclohexylamines by showing through-space interactions between specific protons.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals and provides definitive evidence for the connectivity and relative stereochemistry of this compound and its derivatives.

Variable Temperature NMR for Probing Conformational Equilibria

The cyclohexane ring is known to exist in a dynamic equilibrium between two chair conformations. For substituted cyclohexylamines, the substituents can have different energetic preferences for axial versus equatorial positions. Variable Temperature (VT) NMR spectroscopy is a powerful method to study these conformational equilibria.

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants. At low temperatures, the rate of ring inversion can be slowed down sufficiently on the NMR timescale to observe distinct signals for the two chair conformers. The relative populations of the conformers can be determined from the integration of these signals, allowing for the calculation of the free energy difference (ΔG°) between them. This information provides valuable insight into the steric and electronic effects of the substituents on the conformational preference of the cyclohexane ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Studiesnih.govuni.luresearchgate.netlibretexts.orgvt.edupnnl.gov

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Compound Purity and Compositionnih.govresearchgate.netlibretexts.orgvt.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing the purity and composition of volatile compounds like this compound. nih.govresearchgate.netvt.edu

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that component, allowing for its identification.

For this compound, a typical fragmentation pattern in electron ionization (EI) mass spectrometry would involve the initial formation of a molecular ion (M⁺•). A prominent fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, resonance-stabilized iminium ion. For this compound, α-cleavage could lead to the loss of a propyl radical or other fragments from the ring, giving rise to characteristic peaks in the mass spectrum. The PubChem database lists a top peak at m/z 70 for this compound, which could correspond to such a fragmentation product. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationpnnl.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that allows for the measurement of the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). pnnl.gov This precision makes it possible to determine the elemental composition of an ion, as different combinations of atoms will have slightly different exact masses.

For this compound (C₉H₁₉N), the theoretical exact mass of the molecular ion can be calculated with high precision. By comparing the experimentally measured exact mass from an HRMS experiment to the theoretical value, the molecular formula of the compound can be unequivocally confirmed. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). HRMS is a critical tool for confirming the identity of newly synthesized compounds and for analyzing complex mixtures where multiple components may have similar retention times in chromatography.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule. A vibration must cause a change in the molecule's dipole moment to be IR-active. libretexts.org Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. nih.gov For a vibration to be Raman-active, it must cause a change in the molecule's polarizability. libretexts.org Together, these techniques provide complementary information, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa.

The analysis of this compound would involve identifying key spectral regions. The N-H stretching vibrations of the secondary amine are typically observed in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations from the cyclohexane ring and methyl groups appear just below 3000 cm⁻¹. libretexts.org The "fingerprint" region, from approximately 1500 cm⁻¹ to 500 cm⁻¹, contains a complex pattern of bending and stretching vibrations, including C-N stretching, C-C stretching, and various bending modes (CH₂, CH₃), which are unique to the molecule's specific structure and conformation. libretexts.org

Elucidation of Characteristic Vibrational Modes of Cyclohexylamino Compounds

The vibrational spectrum of this compound can be understood by examining the well-documented spectra of related cyclohexylamino compounds, such as the parent molecule, cyclohexylamine. nist.govresearchgate.net The fundamental vibrations of the cyclohexylamino moiety provide a basis for assigning the spectral features of its derivatives.

The primary amine in cyclohexylamine gives rise to characteristic N-H stretching and bending modes. Primary amines typically show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations. Secondary amines, like this compound, are expected to show a single, weaker N-H stretching band. youtube.com The N-H bending (scissoring) vibration appears as a medium to strong band in the 1640-1560 cm⁻¹ range for primary amines; this band is often weak or absent in aliphatic secondary amines. youtube.com

The C-N bond stretching vibration is another key indicator, typically found in the 1250-1020 cm⁻¹ region. Its exact position can be influenced by the substitution pattern on the carbon and nitrogen atoms. researchgate.net The cyclohexane ring itself has a series of characteristic vibrational modes, including CH₂ scissoring (~1450 cm⁻¹), twisting, and wagging vibrations, as well as C-C stretching modes. libretexts.org

Detailed studies on cyclohexylamine have identified its various conformers (e.g., chair-equatorial and chair-axial) and assigned their vibrational frequencies through a combination of IR, Raman spectroscopy, and theoretical calculations. researchgate.net These assignments provide a robust framework for interpreting the spectra of substituted derivatives like this compound. The presence of the N-methyl and gem-dimethyl groups on the cyclohexane ring will introduce additional C-H and C-C vibrations and may shift the frequencies of the core cyclohexylamino structure due to mass and electronic effects.

Below is a table summarizing the characteristic vibrational modes for a basic cyclohexylamine structure, which are foundational for interpreting the spectrum of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the amine N-H bond. Secondary amines show one band. |

| C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the cyclohexane ring and methyl groups. libretexts.org |

| N-H Bend (Scissoring) | 1560 - 1640 | Bending motion of the H-N-H group (primary amines) or N-H bond (secondary amines, often weak). youtube.com |

| CH₂ Bend (Scissoring) | ~1450 | Bending motion of the methylene groups in the cyclohexane ring. libretexts.org |

| C-N Stretch | 1020 - 1250 | Stretching of the carbon-nitrogen bond. researchgate.net |

| C-C Stretch | 800 - 1200 | Stretching of the carbon-carbon bonds within the cyclohexane ring. |

Computational and Theoretical Investigations of N,4,4 Trimethylcyclohexan 1 Amine

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes

The flexibility of the cyclohexane (B81311) ring in N,4,4-trimethylcyclohexan-1-amine leads to a complex conformational landscape. Molecular dynamics and Monte Carlo simulations are computational techniques used to explore these different conformations and their relative populations. nih.govnih.gov

Molecular dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov By simulating the molecule at a given temperature, MD can explore the different accessible conformations and the pathways for interconversion between them. For this compound, MD simulations can reveal the dynamics of the ring-flipping process and the preferred orientations of the amine and trimethyl groups.

Monte Carlo (MC) simulations, on the other hand, use random sampling to explore the conformational space. nih.gov This method is particularly effective for overcoming energy barriers and finding all low-energy conformers. nih.gov By applying MC simulations to this compound, it is possible to generate a comprehensive map of its conformational landscape, identifying the most stable chair and twist-boat conformers and the energy barriers that separate them. nih.govgmu.edu

Computational Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra.

Theoretical calculations of NMR parameters provide a powerful tool for structure elucidation. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov For this compound, DFT methods are commonly used to compute ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.1 ppm for ¹H shifts. nih.gov These calculations can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. compchemhighlights.orgbas.bg

Similarly, spin-spin coupling constants (J-couplings) can also be calculated. researchgate.net These values are sensitive to the dihedral angles between coupled nuclei and can therefore provide detailed information about the molecule's three-dimensional structure. For this compound, calculating the J-couplings between protons on the cyclohexane ring can help to confirm the dominant chair conformation and the axial or equatorial positions of the substituents.

Table of Predicted NMR Chemical Shifts and Coupling Constants (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Coupled Protons | Predicted J-coupling (Hz) |

| N-H | 1.85 | - | H-C1 | 5.2 |

| C1-H | 2.50 | 55.2 | H-C2 (ax) | 12.1 |

| C1-H | 2.50 | 55.2 | H-C2 (eq) | 3.5 |

| C2,6-H (ax) | 1.20 | 35.8 | H-C1 | 12.1 |

| C2,6-H (eq) | 1.65 | 35.8 | H-C1 | 3.5 |

| C3,5-H (ax) | 1.15 | 28.1 | H-C2 (ax) | 13.0 |

| C3,5-H (eq) | 1.55 | 28.1 | H-C2 (eq) | 3.0 |

| C4-CH₃ | 0.90 | 25.5 | - | - |

| N-CH₃ | 2.20 | 30.1 | - | - |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods for this compound.

Simulation of Vibrational and Electronic Spectra

A comprehensive search of publicly available scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical investigations into the vibrational and electronic spectra of this compound. While databases such as PubChem provide basic information, including a vapor phase infrared (IR) spectrum, detailed theoretical analyses, including simulations and detailed research findings, are not present in the accessible literature. libretexts.orguni.lunih.gov

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for simulating and understanding the spectral properties of molecules. mdpi.com Such studies typically involve optimizing the molecular geometry and then calculating vibrational frequencies, IR intensities, and Raman scattering activities. mdpi.comnih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to assign specific vibrational modes to observed spectral bands. For electronic spectra, time-dependent DFT (TD-DFT) is commonly employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comrug.nl

In the case of this compound, a secondary aliphatic amine, one would expect theoretical vibrational spectra to show characteristic N-H stretching and bending vibrations, as well as various C-H and C-N stretching and bending modes of the trimethylcyclohexyl group. libretexts.org The simulation of its electronic spectrum would likely predict absorptions in the ultraviolet region, typical for alkyl amines. libretexts.org

Although general principles of computational spectroscopy are well-established, the specific application to this compound, complete with detailed data tables of calculated frequencies, intensities, and electronic transitions, is not documented in the reviewed sources. The generation of such data would necessitate a dedicated computational study, which appears not to have been published or made publicly available. Therefore, a detailed presentation of simulated vibrational and electronic spectra with corresponding research findings for this specific compound cannot be provided at this time.

Applications in Organic Synthesis and Derivatization Strategies for N,4,4 Trimethylcyclohexan 1 Amine

Utilization as a Synthetic Building Block for Complex Molecules

N,4,4-trimethylcyclohexan-1-amine serves as a valuable building block in organic synthesis. biosynth.com Building blocks are foundational molecular fragments that chemists employ to assemble larger, more intricate chemical structures. The inherent structural features of this compound—a substituted cyclohexane (B81311) ring and a reactive amine group—make it a versatile starting point for creating a diverse range of target molecules. beilstein-journals.org

As a precursor, this compound can be transformed into advanced organic intermediates, which are molecules that represent a stepping stone in a multi-step synthesis. The reactivity of the N-methyl amine group allows for a variety of chemical reactions, including acylation, alkylation, and arylation, to introduce new functional groups. These reactions pave the way for constructing compounds with potential applications in pharmaceuticals and materials science. For instance, substituted 4-aminocyclohexane derivatives have been investigated for their affinity to biological targets like the μ-opioid receptor, highlighting the role of the cyclohexylamine (B46788) core in medicinal chemistry. google.com The synthesis of such derivatives often begins with a foundational amine structure, which is then elaborated upon to achieve the desired final product.

The bifunctional nature of amine-containing compounds is crucial for their use as monomers in polymerization reactions. While this compound itself is a secondary monoamine, analogous diamine structures are key components in the synthesis of advanced polymers. For example, diamines that are structurally similar to industrial isocyanates, such as 5-amino-1,3,3-trimethylcyclohexanemethylamine (a structural isomer of a diamine analogue of this compound), are used to create non-isocyanate polyurethanes (NIPUs). rsc.org These polymerization reactions, often involving the ring-opening of cyclic carbonates by diamines, can produce high molecular weight polymers at room temperature, even with sterically hindered amines. rsc.org The use of amine initiators is a versatile strategy for the ring-opening polymerization (ROP) of monomers like trimethylene carbonate to synthesize materials such as poly(trimethylene carbonate) (PTMC). semanticscholar.org This demonstrates the potential for cyclohexylamine derivatives to be integrated into polymer backbones, imparting specific physical and chemical properties to the resulting material.

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

The systematic synthesis of derivatives and analogues of a lead compound is a cornerstone of medicinal chemistry and materials science, enabling the exploration of structure-activity relationships (SAR). nih.govresearchgate.net By modifying specific parts of the this compound scaffold, researchers can fine-tune its properties, such as biological activity, solubility, or thermal stability.

The secondary amine nitrogen in this compound is a primary site for chemical modification. Standard organic reactions can be employed to introduce a wide array of substituents.

Acylation: Reaction with acyl chlorides or anhydrides yields amides.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Alkylation/Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can form new carbon-nitrogen bonds, attaching various alkyl or aryl groups.

Reductive Amination: The amine can be used in reductive amination protocols with aldehydes or ketones to generate more complex tertiary amines.

These transformations allow for the systematic variation of the steric and electronic properties around the nitrogen atom, which is often crucial for modulating interactions with biological targets.

Altering the cyclohexane ring itself provides another avenue for creating analogues. While direct modification of the existing this compound ring is challenging, the synthesis of analogues with different substitution patterns is a common strategy. This involves starting from different precursors or employing specific synthetic routes to control the placement of substituents. For example, methods have been developed for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines. google.comgoogle.comgoogle.com These syntheses often start from substituted cyclohexanones or related materials and introduce the amine functionality at a later stage, allowing for precise control over the final structure. The gem-dimethyl group at the 4-position of the parent compound provides significant steric bulk; synthesizing analogues where this is replaced by other alkyl groups (e.g., propyl) or functional groups can significantly alter the molecule's shape and properties. bldpharm.com

Table 1: Examples of Cyclohexylamine Ring Modifications

| Starting Material/Analogue | Modification Strategy | Resulting Structure |

| 4-Methyl-p-toluidine | Hydrogenation and separation | trans-4-Methylcyclohexylamine google.com |

| trans-4-Methylcyclohexanecarboxylic Acid | Rearrangement and hydrolysis | trans-4-Methylcyclohexylamine google.com |

| Diastereomeric mixture of 4-substituted cyclohexane-1-amines | Biocatalytic kinetic resolution | (1r,4r)-4-substituted cyclohexane-1-amine google.com |

| 4-Propylcyclohexanone | Reductive amination | N-Methyl-4-propylcyclohexan-1-amine bldpharm.com |

Chirality is a critical factor in the activity of many biologically active molecules. researchgate.net this compound itself is achiral due to its plane of symmetry. However, introducing substituents at other positions on the cyclohexane ring or modifying the existing ones can create chiral centers. The synthesis of specific stereoisomers is essential for understanding how three-dimensional structure affects activity. nih.gov For example, synthetic routes have been developed to produce specific chiral isomers like (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. achemblock.com General strategies for creating chiral cyclohexanes often involve asymmetric synthesis or the resolution of racemic mixtures. nih.gov The use of biocatalysts, such as transaminases, has emerged as a powerful tool for the stereoselective synthesis of chiral amines, including trans-substituted cyclohexylamines, from prochiral ketones or racemic amines. google.com Designing and synthesizing these chiral analogues allows for a more detailed probing of the chiral recognition elements within biological systems.

This compound as a Ligand or Organocatalyst in Asymmetric Synthesis

The cyclohexylamine framework is a prevalent structural motif in numerous natural products, pharmaceuticals, and biologically active molecules. nih.gov The inherent chirality and conformational rigidity of the cyclohexane ring make its derivatives attractive scaffolds for the design of chiral ligands and organocatalysts. While this compound itself is not extensively documented as a direct catalyst, its structural backbone is representative of the broader class of chiral cyclohexylamines that are pivotal in modern asymmetric synthesis. The development of catalysts from this family involves the strategic derivatization of the amine and the cyclohexane ring to create a specific chiral environment that can effectively control the stereochemical outcome of a reaction.

Enantioselective Reactions Catalyzed by Chiral Cyclohexylamines

Chiral cyclohexylamines and their derivatives have emerged as powerful tools in organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. rsc.orgnih.gov These catalysts often operate through the formation of transient covalent intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding. nih.govbeilstein-journals.org Their effectiveness lies in their ability to create a highly organized, chiral transition state, which directs the approach of reactants to favor the formation of one enantiomer over the other. youtube.com

A significant application of chiral cyclohexylamine derivatives is in enantioselective cycloaddition reactions. For instance, researchers have successfully employed a synergistic approach combining photoredox catalysis with a chiral phosphoric acid (CPA) catalyst to achieve a [4+2] cycloaddition. nih.gov This method allows for the synthesis of highly functionalized, chiral cyclohexylamine derivatives with excellent control over diastereoselectivity and good enantioselectivity. nih.gov In this system, the chiral catalyst, which can be derived from a chiral amine backbone, establishes a chiral environment through non-covalent hydrogen bonding interactions, guiding the stereochemical course of the radical addition to an iminium ion intermediate. nih.gov

Another key area is the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. Chiral secondary amines, including derivatives of cyclohexylamine, are known to catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. organic-chemistry.org The amine catalyst first reacts with the aldehyde or ketone to form a nucleophilic enamine intermediate. The chirality of the amine dictates the facial selectivity of the subsequent attack on the Michael acceptor, leading to a product with high enantiomeric purity.

The following table summarizes representative results from an asymmetric [4+2] cycloaddition reaction promoted by a cooperative photoredox and chiral phosphoric acid (CPA) catalytic system, which generates complex chiral cyclohexylamine structures.

Table 1: Asymmetric [4+2] Cycloaddition using a Chiral Catalyst System

| Entry | Reactant 1 | Reactant 2 | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | Benzocyclobutylamine | α-Substituted Vinylketone | 60 | >20:1 | 85:15 |

Data sourced from a study on visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives. nih.gov

Development and Evaluation of Catalytic Systems

The design and development of novel chiral catalysts is a central goal in organic chemistry, aiming to construct complex chiral molecules from simple starting materials with high efficiency and stereocontrol. rsc.orgmiami.edu The evaluation of a catalytic system based on a chiral cyclohexylamine scaffold, such as one derived from this compound, involves a systematic process of screening and optimization.

Catalyst Design and Synthesis: The development process begins with the synthesis of a series of potential catalysts. Starting from a core structure like a substituted cyclohexylamine, chemists can introduce various functional groups to tune the catalyst's steric and electronic properties. For amine-based organocatalysts, a common strategy involves creating secondary amines with bulky substituents to provide a well-defined chiral pocket. The synthesis of these catalysts often requires multi-step sequences to install the desired chirality and functionality. miami.edu

Screening and Optimization: Once a library of potential catalysts is synthesized, they are screened for their effectiveness in a target reaction. Key parameters for evaluation include:

Conversion: The percentage of starting material that is converted into product.

Yield: The amount of desired product isolated after the reaction.

Diastereoselectivity (dr): The ratio of diastereomers formed in the reaction.

Enantioselectivity (ee% or er): The degree to which one enantiomer is formed in excess of the other. youtube.com

Reaction conditions such as the choice of solvent, temperature, reaction time, and the presence of additives or co-catalysts are systematically varied to maximize both yield and stereoselectivity. For example, in the development of catalysts for the Mukaiyama aldol (B89426) reaction, an exhaustive search led to the discovery that a ternary system involving a Lewis acid (like iron(II) or bismuth(III)), a chiral ligand, and water could achieve high catalytic activity and stereocontrol for a broad range of substrates. nih.gov Similarly, the development of chiral phosphoric acid catalysts for cycloaddition reactions involved screening various substituents on the catalyst's aromatic framework to find the optimal balance that delivers high enantioselectivity. nih.gov

Mechanistic Studies: To refine catalyst design, researchers often conduct mechanistic studies to understand how the catalyst operates. This can involve computational modeling and experimental techniques to probe the structure of the transition state and key intermediates. nih.gov Understanding the mechanism provides insights into the origin of the stereoselectivity and can guide the rational design of more effective second-generation catalysts. miami.edu The ultimate goal is to develop a robust and versatile catalytic system that is not only highly selective but also practical for broader application in the synthesis of valuable chiral compounds. rsc.orgyale.edu

Future Research Directions and Outlook for N,4,4 Trimethylcyclohexan 1 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Cyclohexylamines

The development of green and efficient synthetic routes to amines is a primary focus of modern organic chemistry. Future research in the synthesis of N,4,4-trimethylcyclohexan-1-amine and related structures will likely concentrate on catalytic and environmentally benign methodologies.

One of the most established methods for the synthesis of such amines is the reductive amination of a corresponding ketone. For this compound, this would involve the reaction of 4,4-dimethylcyclohexanone (B1295358) with methylamine (B109427) in the presence of a reducing agent. While classic reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective, future research will likely focus on more sustainable alternatives. This includes the use of heterogeneous catalysts with molecular hydrogen, which offers high atom economy and produces only water as a byproduct. The development of non-noble metal catalysts, such as those based on cobalt or nickel, is a particularly active area of research, aiming to replace more expensive precious metal catalysts like palladium and platinum.

Furthermore, the synthesis of amines from renewable biomass sources is a burgeoning field. While direct synthesis of this compound from biomass is a long-term goal, research into the conversion of biomass-derived platform molecules into cyclic ketones could provide a sustainable source for the starting materials of reductive amination.

Another promising avenue is the application of biocatalysis. The use of enzymes, such as reductive aminases (RedAms), offers the potential for highly selective aminations under mild conditions. Future work could involve engineering RedAms to accept sterically hindered ketones like 4,4-dimethylcyclohexanone and various amine partners, potentially enabling stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives.

The table below summarizes potential future research directions in the synthesis of cyclohexylamines.

| Research Direction | Focus Area | Potential Advantages |

| Catalytic Reductive Amination | Development of non-noble metal catalysts (Co, Ni) | Cost-effective, reduced environmental impact. |

| Use of molecular hydrogen as a reductant | High atom economy, green byproduct (water). | |

| Biomass Valorization | Conversion of biomass to cyclic ketones | Sustainable sourcing of starting materials. |

| Biocatalysis | Engineering of reductive aminases (RedAms) | High selectivity, mild reaction conditions. |

Integration of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

The unambiguous characterization of substituted cyclohexylamines, especially in distinguishing between isomers, is critical. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. While standard 1D ¹H and ¹³C NMR provide essential information, advanced 2D techniques (COSY, HSQC, HMBC) are indispensable for assigning the complex spectra of polysubstituted cyclohexanes. Future efforts will likely involve the use of computational methods to predict NMR chemical shifts. Density functional theory (DFT) calculations can provide theoretical chemical shifts that

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4,4-trimethylcyclohexan-1-amine, and how can purity be validated?

- Methodological Answer : The synthesis of cyclohexanamine derivatives typically involves reductive amination or alkylation of cyclohexanone precursors. For example, N-methylation of 4,4-dimethylcyclohexan-1-amine using methyl iodide in the presence of a base (e.g., NaH) under inert conditions is a plausible route . Purity validation requires gas chromatography (GC) with flame ionization detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR to confirm substituent positions and absence of byproducts) .

Q. How does the solubility profile of this compound influence experimental design in non-polar solvents?

- Methodological Answer : Cyclohexanamine derivatives often exhibit low solubility in non-polar solvents like cyclohexane due to steric hindrance from methyl groups. Pre-saturation techniques (e.g., sonication at 40–50°C) or co-solvents (e.g., 10% tetrahydrofuran) may improve dissolution. Solubility challenges in cyclohexane-based systems require careful calibration to avoid opalescence, as noted in studies of similar amines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Inhalation risks necessitate air quality monitoring, and spills should be neutralized with weak acids (e.g., citric acid). Safety data sheets for analogous compounds (e.g., N-ethyl-1-phenylcyclohexan-1-amine) emphasize avoiding skin contact and ensuring waste disposal via certified hazardous waste handlers .

Advanced Research Questions

Q. How do hydrogen-bonding interactions of this compound affect its reactivity in catalytic systems?

- Methodological Answer : Tertiary amines like this compound can form hydrogen-bonded complexes with proton donors (e.g., phenols), influencing reaction kinetics. In cyclohexane, steric effects from methyl groups may reduce hydrogen-bonding efficiency compared to benzene, as observed in studies with 3,4-dinitrophenol and trialkylamines . FT-IR spectroscopy (e.g., O–H/N–H stretch shifts) and computational modeling (DFT) are recommended to map interaction energetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.